molecular formula C17H16ClN3OS B425162 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether

Katalognummer: B425162
Molekulargewicht: 345.8g/mol
InChI-Schlüssel: RBGOCYGNCINHHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, and a methoxyphenyl group attached to the triazole ring

Eigenschaften

Molekularformel

C17H16ClN3OS

Molekulargewicht

345.8g/mol

IUPAC-Name

3-(4-chlorophenyl)-5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C17H16ClN3OS/c1-3-23-17-20-19-16(12-4-6-13(18)7-5-12)21(17)14-8-10-15(22-2)11-9-14/h4-11H,3H2,1-2H3

InChI-Schlüssel

RBGOCYGNCINHHD-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Kanonische SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether typically involves multiple steps. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with sodium azide forms an azido intermediate. This intermediate then undergoes cyclization to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether can be compared with other triazole derivatives, such as:

This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.